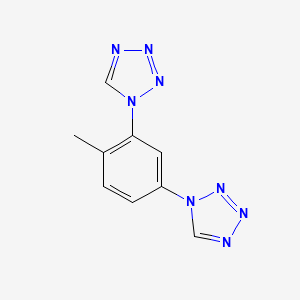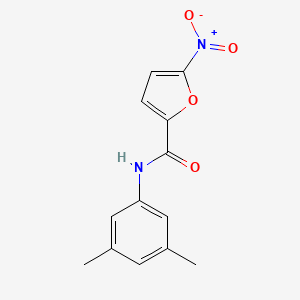
1,1'-(4-methyl-1,3-phenylene)bis-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-(4-methyl-1,3-phenylene)bis-1H-tetrazole is a compound that has been studied in various contexts due to its unique chemical structure and properties. It's part of a class of compounds known for their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
- Synthesis of related tetrazole compounds involves hydrothermal methods and metal salt mediation (Singh et al., 2023).
- Another synthesis method involves 1,3-dipolar cycloaddition processes (Lavanya et al., 2014).
- The compound can also be synthesized using reactions involving 1, 3-phenylenediamine, sodium azide, and triethyl orthoformate in acetic acid (Gupta et al., 2004).
Molecular Structure Analysis
- The molecular structure of similar tetrazole compounds is determined using single crystal X-ray diffraction, revealing intricate crystal packing and molecular interactions (Singh et al., 2023).
Chemical Reactions and Properties
- Tetrazole compounds participate in Suzuki cross-coupling reactions, indicating their utility in complex organic synthesis (Gupta et al., 2004).
- They are also involved in hydrothermal reactions forming coordination frameworks with metal ions, indicating their potential in materials science (Plabst & Bein, 2009).
Physical Properties Analysis
- Physical properties such as crystal structure and thermal stability are crucial for understanding the behavior of these compounds under different conditions (Singh et al., 2023).
Chemical Properties Analysis
- The chemical behavior, especially in reactions like Suzuki cross-coupling, highlights the compound's utility as a ligand and a building block in organic synthesis (Gupta et al., 2004).
properties
IUPAC Name |
1-[2-methyl-5-(tetrazol-1-yl)phenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N8/c1-7-2-3-8(16-5-10-12-14-16)4-9(7)17-6-11-13-15-17/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAKSSXAYNCLOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NN=N2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(4-methylbenzene-1,3-diyl)bis(1H-tetrazole) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5656860.png)
![8-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5656867.png)
![2-[2-(dimethylamino)-5,6,7,8-tetrahydro-4-quinazolinyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5656872.png)
![N-cyclohexyl-4-[6-(1-hydroxyethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B5656885.png)

![1-[(4-chlorophenoxy)acetyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5656894.png)

![(1S*,5R*)-6-(2,5-dimethyl-3-furoyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5656907.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5656915.png)
![3,3,3-trifluoro-N-{rel-(3R,4S)-4-isopropyl-1-[(3-methyl-2-pyrazinyl)methyl]-3-pyrrolidinyl}propanamide hydrochloride](/img/structure/B5656916.png)
![4-{2-[(1-cyclopentylpiperidin-4-yl)oxy]-5-methoxybenzoyl}morpholine](/img/structure/B5656948.png)
![2-(1,3-benzodioxol-5-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B5656951.png)

